molecular formula C24H21N5O4 B1662527 Collagen proline hydroxylase inhibitor-1 CAS No. 223663-32-9

Collagen proline hydroxylase inhibitor-1

Cat. No.: B1662527
CAS No.: 223663-32-9
M. Wt: 443.5 g/mol
InChI Key: HPDVDDAVQSIBPH-UHFFFAOYSA-N
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Description

Collagen proline hydroxylase inhibitor-1 is a compound that targets collagen prolyl 4-hydroxylase, an enzyme crucial for the hydroxylation of proline residues in collagen. This hydroxylation is essential for the stability and function of collagen, a major component of the extracellular matrix. By inhibiting this enzyme, this compound can potentially modulate collagen deposition and has implications in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of collagen proline hydroxylase inhibitor-1 typically involves the use of α-ketoglutarate-dependent dioxygenase pathways. The reaction conditions often require the presence of molecular oxygen, 2-oxoglutarate, Fe2+, and ascorbate .

Industrial Production Methods: Industrial production methods for this compound may involve high-throughput screening assays to identify potential inhibitors from large chemical libraries. These methods often utilize recombinant expression systems to produce the enzyme and its inhibitors .

Chemical Reactions Analysis

Types of Reactions: Collagen proline hydroxylase inhibitor-1 primarily undergoes hydroxylation reactions. The enzyme catalyzes the hydroxylation of proline residues in collagen, which is crucial for the stability of the collagen triple helix .

Common Reagents and Conditions: The common reagents used in these reactions include molecular oxygen, 2-oxoglutarate, Fe2+, and ascorbate. The reaction conditions typically involve maintaining a specific temperature and pH to ensure optimal enzyme activity .

Major Products: The major product formed from these reactions is hydroxyproline, which is essential for the stability and function of collagen .

Mechanism of Action

Collagen proline hydroxylase inhibitor-1 exerts its effects by inhibiting the activity of collagen prolyl 4-hydroxylase. This enzyme is responsible for the hydroxylation of proline residues in collagen, a process that is essential for the stability of the collagen triple helix. By inhibiting this enzyme, this compound can modulate collagen deposition and affect various biological processes .

Molecular Targets and Pathways: The primary molecular target of this compound is collagen prolyl 4-hydroxylase. The inhibition of this enzyme affects the hydroxylation of proline residues in collagen, which in turn affects the stability and function of collagen in the extracellular matrix .

Properties

IUPAC Name

8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDVDDAVQSIBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432725
Record name Collagen proline hydroxylase inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223663-32-9
Record name Collagen proline hydroxylase inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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